![molecular formula C12H14F4N2 B1449643 1-{[3-Fluoro-5-(trifluorometil)fenil]metil}piperazina CAS No. 1545452-71-8](/img/structure/B1449643.png)

1-{[3-Fluoro-5-(trifluorometil)fenil]metil}piperazina

Descripción general

Descripción

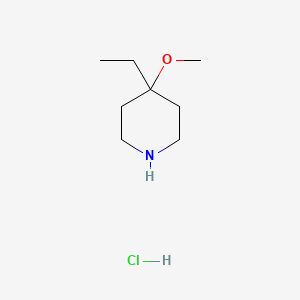

“1-{[3-Fluoro-5-(trifluoromethyl)phenyl]methyl}piperazine” is a chemical compound with the molecular formula C12H15F3N2 . It is a derivative of piperazine, a six-membered ring containing two nitrogen atoms .

Molecular Structure Analysis

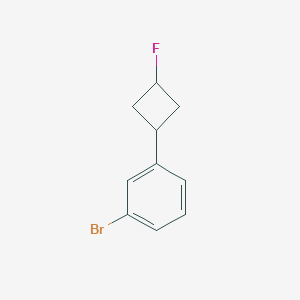

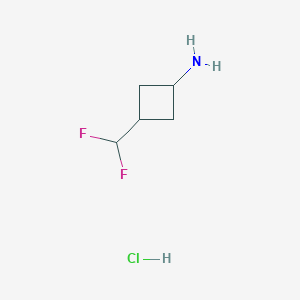

The molecular structure of “1-{[3-Fluoro-5-(trifluoromethyl)phenyl]methyl}piperazine” consists of a piperazine ring attached to a phenyl ring via a methylene bridge. The phenyl ring carries a trifluoromethyl group at the 3-position and a fluorine atom at the 5-position .

Physical and Chemical Properties Analysis

The compound “1-{[3-Fluoro-5-(trifluoromethyl)phenyl]methyl}piperazine” has a molecular weight of 244.26 . More detailed physical and chemical properties are not available in the searched data.

Aplicaciones Científicas De Investigación

Investigación Neurofarmacológica

TFMPP es conocido por exhibir algunos efectos farmacológicos similares a la 3,4-metilendioximetanfetamina (MDMA), como alterar la termorregulación y los efectos cardiovasculares . Se ha utilizado en estudios neurofarmacológicos para comprender las respuestas conductuales y fisiológicas relacionadas con la liberación de serotonina, lo cual es significativo en la investigación de tratamientos para trastornos neurológicos.

Intermedio de Síntesis Química

Como intermedio en la síntesis química, TFMPP se utiliza en la producción de varios compuestos químicos. Su estructura permite modificaciones regioselectivas, lo que lo hace valioso en la síntesis de moléculas complejas para productos farmacéuticos y agroquímicos .

Estudio de los Efectos Alucinógenos

TFMPP se ha estudiado por sus efectos alucinógenos en humanos y animales. Esta investigación es importante para comprender los mecanismos de la alucinación y podría conducir al desarrollo de nuevos agentes terapéuticos para afecciones psiquiátricas .

Química Analítica

En química analítica, TFMPP se puede utilizar como un compuesto de referencia para espectrometría de masas y otras técnicas analíticas para identificar y cuantificar sustancias dentro de una muestra .

Mejora de la Potencia de los Fármacos

Se ha demostrado que el grupo trifluorometil en TFMPP mejora la potencia de los fármacos al mejorar las interacciones con los objetivos biológicos. Esta propiedad es particularmente útil en el diseño de fármacos más efectivos con dosis más bajas .

Usos Legales e Ilícitos

TFMPP se ha examinado por sus usos legales e ilícitos, particularmente en el contexto del abuso de sustancias. Comprender sus efectos ayuda a formular políticas y medidas para controlar su mal uso .

Mecanismo De Acción

The mechanism of action of “1-{[3-Fluoro-5-(trifluoromethyl)phenyl]methyl}piperazine” is not specified in the searched data. The biological activities of similar compounds are often attributed to the unique physicochemical properties of the fluorine atom and the characteristics of the pyridine moiety .

Análisis Bioquímico

Biochemical Properties

1-{[3-Fluoro-5-(trifluoromethyl)phenyl]methyl}piperazine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with serotonin receptors, particularly the 5-HT1A, 5-HT1B, and 5-HT2C receptors . These interactions are primarily agonistic, meaning that 1-{[3-Fluoro-5-(trifluoromethyl)phenyl]methyl}piperazine binds to these receptors and activates them, leading to downstream signaling effects.

Cellular Effects

The effects of 1-{[3-Fluoro-5-(trifluoromethyl)phenyl]methyl}piperazine on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to alter thermoregulation and produce anxiety-like responses in animal models . Additionally, 1-{[3-Fluoro-5-(trifluoromethyl)phenyl]methyl}piperazine affects the cardiovascular system, albeit weakly, and can induce changes in locomotor activity and behavioral responses .

Molecular Mechanism

At the molecular level, 1-{[3-Fluoro-5-(trifluoromethyl)phenyl]methyl}piperazine exerts its effects through specific binding interactions with biomolecules. It functions as a full agonist at serotonin receptors, except for the 5-HT2A receptor, where it acts as a weak partial agonist or antagonist . This binding leads to the activation of downstream signaling cascades, resulting in changes in gene expression and cellular responses. The compound also influences the release of neurotransmitters such as serotonin, further modulating cellular activity .

Temporal Effects in Laboratory Settings

The temporal effects of 1-{[3-Fluoro-5-(trifluoromethyl)phenyl]methyl}piperazine in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Over time, this compound has been shown to maintain its stability under controlled conditions, with minimal degradation observed . Long-term exposure to 1-{[3-Fluoro-5-(trifluoromethyl)phenyl]methyl}piperazine can lead to sustained changes in cellular function, including alterations in circadian rhythms and behavioral patterns .

Dosage Effects in Animal Models

The effects of 1-{[3-Fluoro-5-(trifluoromethyl)phenyl]methyl}piperazine vary with different dosages in animal models. At lower doses, the compound exhibits anxiolytic and anti-aggressive effects, while higher doses can induce hyperthermia, respiratory depression, and interference with the circadian system . Toxic or adverse effects, such as seizures and cardiovascular disturbances, have been observed at high doses, highlighting the importance of dosage regulation in experimental settings .

Metabolic Pathways

1-{[3-Fluoro-5-(trifluoromethyl)phenyl]methyl}piperazine is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound is primarily metabolized in the liver by cytochrome P450 enzymes, including CYP2D6, CYP1A2, and CYP3A4 . These metabolic processes result in the formation of various metabolites, which can influence the overall pharmacokinetic profile of the compound.

Transport and Distribution

The transport and distribution of 1-{[3-Fluoro-5-(trifluoromethyl)phenyl]methyl}piperazine within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to cross the blood-brain barrier, allowing it to exert its effects on the central nervous system . Additionally, it is distributed to various tissues, including the liver, kidneys, and lungs, where it can accumulate and exert localized effects.

Subcellular Localization

The subcellular localization of 1-{[3-Fluoro-5-(trifluoromethyl)phenyl]methyl}piperazine is critical for its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with intracellular receptors and signaling molecules . Post-translational modifications, such as phosphorylation, can influence its targeting to specific cellular compartments, further modulating its biochemical effects.

Propiedades

IUPAC Name |

1-[[3-fluoro-5-(trifluoromethyl)phenyl]methyl]piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14F4N2/c13-11-6-9(5-10(7-11)12(14,15)16)8-18-3-1-17-2-4-18/h5-7,17H,1-4,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWWPMCOICDFRPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CC2=CC(=CC(=C2)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14F4N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-butyl N-{[3-(3,4-dimethylphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl}carbamate](/img/structure/B1449565.png)

![tert-Butyl 3-amino-2-methyl-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B1449572.png)

![(S)-Ethyl (7-amino-6,7,8,9-tetrahydro-pyrido-[1,2-a]indol-10-yl)acetate hydrochloride](/img/structure/B1449580.png)

![4,5,6,7-Tetrahydroisoxazolo[4,3-c]pyridine hydrochloride](/img/structure/B1449581.png)

![disodium;(2R,3R,4S)-2-[(2R,3S,4R,5R)-5-amino-4,6-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-3-sulfonatooxy-3,4-dihydro-2H-pyran-6-carboxylate](/img/structure/B1449583.png)